Mass Differential Enables Complete Analyte-ISTD Discrimination Without Chromatographic Resolution
Prosulfuron-d3 provides a nominal mass increase of +3 Da relative to unlabeled Prosulfuron, enabling baseline mass spectrometric separation while maintaining co-elution for matched ion suppression correction [1]. In contrast, alternative approaches using 13C-labeled internal standards require more complex and costly synthesis, while structural analog internal standards exhibit differential retention times — introducing chromatographic variability that deuterated standards avoid [1].
| Evidence Dimension | Mass Differential for MS Discrimination |
|---|---|
| Target Compound Data | +3 Da (m/z shift of 3 relative to unlabeled analyte) |
| Comparator Or Baseline | Unlabeled Prosulfuron: 0 Da shift; 13C-labeled alternatives: typically +1 to +6 Da with higher synthetic cost |
| Quantified Difference | +3 Da; molecular weight 422.40 g/mol vs. 419.38 g/mol for unlabeled parent |
| Conditions | Electrospray ionization LC-MS/MS in positive ion mode |
Why This Matters
This mass differential is sufficient to prevent isotopic cross-talk while being small enough to preserve near-identical physicochemical behavior — a balance critical for accurate quantitative analysis.
- [1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. View Source
